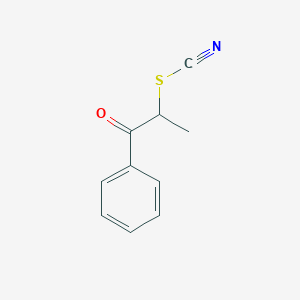
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester
Description
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9NOS It is a derivative of thiocyanate, characterized by the presence of a thiocyanate group (-SCN) attached to a phenylethyl group
Propriétés
Numéro CAS |
21486-46-4 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(1-oxo-1-phenylpropan-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
Clé InChI |
MMLHCZBXGMTTPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)SC#N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester typically involves the reaction of 1-Methyl-2-oxo-2-phenylethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiocyanate derivatives.
Applications De Recherche Scientifique
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Phenylindolizine
Uniqueness
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


